3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime
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Overview
Description
3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime is a heterocyclic compound with a unique structure that combines an indene, pyridazine, and oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves the following steps:
Formation of the indeno[1,2-c]pyridazin-5-one core: This can be achieved by cyclization reactions involving appropriate precursors such as 1H-indene-1,3(2H)-dione and hydrazine derivatives.
Introduction of the phenyl group: This step often involves the use of phenyl-substituted reagents in a substitution reaction.
Oxime formation: The final step involves the conversion of the ketone group in the indeno[1,2-c]pyridazin-5-one core to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in neurological disorders.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the indeno[1,2-c]pyridazin-5-one core can engage in π-π stacking interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-5H-indeno[1,2-c]pyridazin-5-one: Lacks the oxime group but shares the indeno[1,2-c]pyridazin-5-one core.
3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one: Contains a chloro-substituted phenyl group instead of a phenyl group.
5-hydroxy-1-indanone: Used as a starting material for the synthesis of indeno[1,2-c]pyridazin-5-one analogs.
Uniqueness
The presence of the oxime group in 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFPPZYIHJLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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